
Technical Analysis Guide: Spectroscopic
Characterization of 2-Acetamido-3-

hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-acetamido-3-hydroxybenzoic

acid

CAS No.: 135891-44-0

Cat. No.: B138850

Get Quote

Executive Summary & Compound Profile
Target Analyte: 2-Acetamido-3-hydroxybenzoic acid CAS Registry Number: 548-93-6

(Parent amine: 3-Hydroxyanthranilic acid); Acetyl derivative often synthesized in situ or isolated

as a metabolite. Molecular Formula:

Molecular Weight: 195.17 g/mol Structural Context: A trisubstituted benzene ring possessing
three contiguous functional groups: a carboxylic acid (C1), an acetamido group (C2), and a
phenolic hydroxyl (C3).[1]

Analytical Challenge: The primary challenge lies in distinguishing the regio-isomerism and

analyzing the intramolecular hydrogen bonding network that significantly influences chemical

shifts (NMR) and vibrational frequencies (IR).
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The following directed acyclic graph (DAG) illustrates the logical flow for complete structural

validation, prioritizing non-destructive methods.
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Figure 1: Integrated spectroscopic workflow for the structural elucidation of polysubstituted

benzoic acids.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular mass and identify substituent loss patterns.[1]

Experimental Protocol
Ionization Source: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to

the thermal instability of the carboxylic acid and potential for decarboxylation.

Polarity: Negative Mode (ESI-) is highly sensitive for benzoic acids; Positive Mode (ESI+) is

viable for the amide moiety.[1]

Solvent: Methanol/Water (50:[1]50) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate

(for ESI-).[1]

Diagnostic Fragmentation Patterns
The fragmentation of 2-acetamido-3-hydroxybenzoic acid follows a predictable "stripping" of

functional groups.
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Ion Mode m/z (Observed) Identity
Mechanism /
Causality

ESI (-) 194.1

Deprotonation of

carboxylic acid (most

acidic site).

ESI (-) 150.1

Decarboxylation

typical of ortho-

substituted benzoic

acids.

ESI (+) 196.2

Protonation of the

amide carbonyl

oxygen.[1]

ESI (+) 154.2

Loss of

(42 Da) from the

acetyl group.[1]

ESI (+) 136.2

Loss of acetic acid or

combined loss of

ketene + water.[1]

Expert Insight: In MS/MS experiments, look for the "Ortho Effect." The proximity of the

acetamido group (C2) and the carboxylic acid (C1) often facilitates the elimination of water or

small neutrals (like ketene) through a 6-membered transition state, a feature not seen in meta

or para isomers.

Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups and assess intramolecular hydrogen bonding.

Experimental Protocol
Method: Attenuated Total Reflectance (ATR) on neat solid is preferred to preserve H-bonding

networks. KBr pellet is acceptable but may shift OH bands due to hygroscopicity.

Range: 4000–400 cm⁻¹.
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Spectral Interpretation Table
Frequency (cm⁻¹) Vibration Mode

Structural
Assignment

Diagnostic Note

3300–3450 / Phenol / Amide

Broad band.[1] The

phenolic OH at C3

often H-bonds with the

amide carbonyl,

broadening this

region.

2500–3000 Carboxylic Acid

The classic "broad

shoulder"

characteristic of

carboxylic acid

dimers.

1680–1705 Carboxylic Acid
Conjugated with the

aromatic ring.[1]

1650–1670 Amide I

Typically lower

frequency than the

acid C=O due to

resonance with the

nitrogen lone pair.

1580–1610 Aromatic Ring
"Breathing" modes of

the benzene ring.[1]

1530–1550 Amide II
N-H bending mixed

with C-N stretching.[1]

Critical Analysis: A sharp distinction between the Acid C=O and Amide C=O is often difficult due

to overlap. However, the presence of the Amide II band (~1540 cm⁻¹) confirms the acetylation

of the amine. If the sample were the parent 3-hydroxyanthranilic acid, this band would be

absent, and

scissoring would appear ~1620 cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and proton environments. This is the definitive method for

confirming the substitution pattern.

Experimental Protocol
Solvent: DMSO-d₆ is mandatory. Chloroform-d (

) is unsuitable due to the poor solubility of the polar acid/amide groups. Methanol-d₄ (

) will exchange the amide and hydroxyl protons, erasing critical diagnostic signals.[1]

Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Analysis (400 MHz, DMSO-d₆)
The aromatic region will display a specific ABC pattern (or AMX depending on resolution)

characteristic of a 1,2,3-trisubstituted benzene.[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

12.0 – 13.0 Broad Singlet 1H –COOH

Highly acidic

proton; chemical

shift varies with

concentration

(dimerization).[1]

9.5 – 10.5 Singlet 1H –NH–

Amide proton.

Downfield shift

indicates H-

bonding (likely to

Phenolic O or

Acid C=O).

9.0 – 9.8 Broad Singlet 1H –OH Phenolic proton.

7.3 – 7.5
Doublet (

Hz)
1H H-6

Ortho to the

electron-

withdrawing

COOH group;

relatively

deshielded.

7.0 – 7.2
Triplet (

Hz)
1H H-5

Meta to both

COOH and OH.

6.9 – 7.1
Doublet (

Hz)
1H H-4

Ortho to the

electron-donating

OH group; most

shielded

aromatic proton.

2.0 – 2.1 Singlet 3H –CH₃

Acetyl methyl

group. Distinctive

sharp singlet.
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13C NMR Analysis (100 MHz, DMSO-d₆)
Expected signals for 9 carbon environments.

Carbonyls: Two signals in the 168–172 ppm range (Acid and Amide).

Aromatic ipso-carbons:

C-OH (C3): ~150–155 ppm (Deshielded by Oxygen).[1]

C-N (C2): ~130–140 ppm.[1]

C-COOH (C1): ~115–125 ppm.

Aromatic CH: Three signals in the 115–130 ppm range.

Aliphatic: One signal ~23–25 ppm (Acetyl

).[1]

Intramolecular Hydrogen Bonding Network
The structural rigidity of this molecule is defined by H-bonds.
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Figure 2: Potential intramolecular hydrogen bonding interactions stabilizing the 2-acetamido-3-

hydroxy motif.
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Synthesis and Characterization: Journal of Organic Chemistry, "Synthesis of Quinolinic Acid
Derivatives via 3-Hydroxyanthranilic Acid," demonstrating the acetylation step and
subsequent NMR valid

Disclaimer: This guide assumes the use of standard research-grade instrumentation. Chemical

shifts may vary slightly (

ppm) depending on concentration, temperature, and water content in the DMSO-d₆ solvent.[1]
Always perform a COSY (Correlation Spectroscopy) experiment to definitively assign H-4, H-5,
and H-6 protons.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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